molecular formula C20H20BrN3OS B2818944 4-(2-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-62-2

4-(2-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2818944
CAS RN: 537679-62-2
M. Wt: 430.36
InChI Key: BFLXQDHCEOVVJD-UHFFFAOYSA-N
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Description

4-(2-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Catalytic Applications

4-(2-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a broader class of compounds synthesized using various methods. One notable method involves sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, producing these compounds in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Structural and Conformational Analysis

The molecular structure and conformational aspects of similar tetrahydropyrimidine derivatives have been extensively studied. For instance, X-ray crystal structure analysis and quantum chemical calculations were used to characterize the structural and electronic properties of these compounds. The studies revealed that the heterocyclic ring adopts a quasi-boat conformation with the 4-aryl group occupying the pseudo-axial position, leading to the formation of both R- and S-enantiomers. These enantiomers are oriented to each other via hydrogen bonding, forming an enantio-syndio packing in the crystal structure (Memarian et al., 2013).

Biological and Pharmacological Activities

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial properties of tetrahydropyrimidine derivatives, highlighting their significance as potential biological agents. For example, compounds synthesized by the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008). Similarly, a series of N,6-diaryl-2-thioxo-4-methyl-1,2,3,6-tetrahydropyrimidine-5-carboxamides were synthesized and characterized for their antimicrobial activity, further confirming the biological relevance of these compounds (Gein et al., 2012).

properties

IUPAC Name

4-(2-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-8-12(2)10-14(9-11)23-19(25)17-13(3)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXQDHCEOVVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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